![molecular formula C23H28N2O3 B5556151 4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)
4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of organic compounds known for their intricate synthesis processes and diverse chemical properties. It is characterized by a benzamide backbone modified with a pyrrolidine ring and a 3-hydroxy-3-methylbutyl side chain, which contributes to its unique physical and chemical properties.
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to the one of interest, often involves cyclization reactions under specific conditions. A relevant process is the Bischler-Napieralski reaction, which has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structure of these compounds, confirmed by X-ray crystallographic analysis, shows the formation of N-(4-aryibut-3-enyl)benzamide intermediates (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of benzene rings, pyrrolidine rings, and various functional groups that influence their physical and chemical behavior. The crystal structure analysis provides insights into the molecule's conformation, which is essential for understanding its reactivity and interactions with other molecules. For instance, the E-isomer configuration of certain derivatives has been established through X-ray diffraction (Browne, Skelton, & White, 1981).
Scientific Research Applications
Histone Deacetylase Inhibition
Research on compounds similar to "4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide" has shown promise in the inhibition of histone deacetylases (HDACs), a class of enzymes involved in chromatin remodeling and gene expression regulation. For instance, MGCD0103, an orally active HDAC inhibitor, has demonstrated significant antitumor activity in vivo and has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Anti-inflammatory Applications
Analogous compounds have been synthesized and evaluated for their anti-inflammatory activity, with some demonstrating potent effects. For example, derivatives synthesized from N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide have shown significant anti-inflammatory activity, indicating potential applications in treating inflammatory conditions (Rajasekaran et al., 1999).
Chemical Synthesis and Structural Analysis
Compounds structurally related to "4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide" have been synthesized and analyzed, contributing to the understanding of their chemical behavior and potential applications. For instance, the Bischler-Napieralski reaction has been employed to synthesize and structurally analyze 3-arylmethylidene-4,5-dihydro-3H-pyrroles, providing insights into the chemical properties and potential applications of such compounds (Browne et al., 1981).
properties
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16-5-4-6-20(13-16)25-15-19(14-21(25)26)24-22(27)18-9-7-17(8-10-18)11-12-23(2,3)28/h4-10,13,19,28H,11-12,14-15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPWTFFFEJINNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)
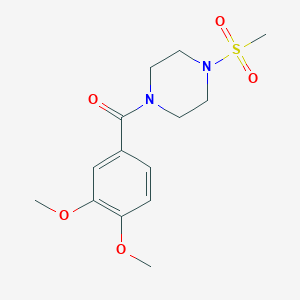
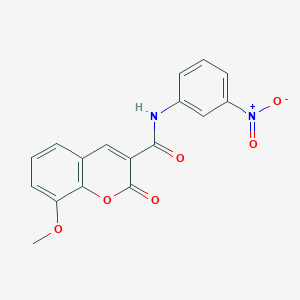
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)
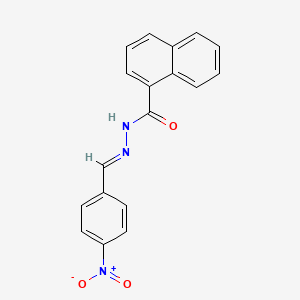
![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)
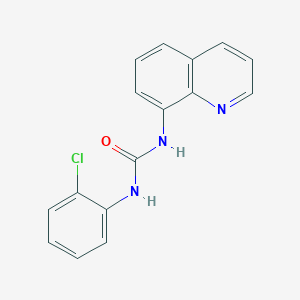
![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)
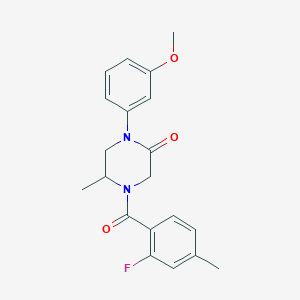
![5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5556172.png)
![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)